Thiamethoxam-d4

Description

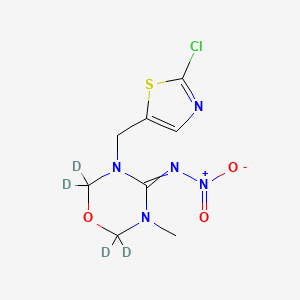

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZPOKUUAIXIW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Thiamethoxam-d4: Molecular Weight, Isotopic Purity, and Application as an Internal Standard

Abstract: This technical guide provides a comprehensive overview of Thiamethoxam-d4, a deuterated stable isotope-labeled (SIL) internal standard essential for high-fidelity quantitative analysis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core physicochemical properties, specifications for isotopic and chemical purity, and the scientific principles that govern its application. We will explore the causality behind the selection of SILs, provide a detailed protocol for verifying isotopic purity via high-resolution mass spectrometry (HRMS), and illustrate the critical relationship between isotopic purity and analytical accuracy.

The Imperative for Isotopic Labeling in Quantitative Analysis

In modern analytical chemistry, particularly in complex matrices such as plasma, soil, or food products, achieving accurate and precise quantification of target analytes is a significant challenge. Matrix effects, where co-extractives interfere with analyte ionization, can cause unpredictable signal suppression or enhancement, leading to erroneous results.[1] The use of a stable isotope-labeled internal standard is the most robust and widely accepted strategy to mitigate these issues.[2]

Thiamethoxam-d4 is the deuterated analogue of Thiamethoxam, a broad-spectrum neonicotinoid insecticide.[3] By incorporating four deuterium atoms, the molecule's mass is increased by four Daltons. When spiked into a sample, Thiamethoxam-d4 experiences nearly identical extraction efficiencies and matrix effects as the native (unlabeled) Thiamethoxam.[4] Because the two compounds are differentiated by their mass-to-charge ratio (m/z) in a mass spectrometer, the ratio of their signal responses remains constant, correcting for variations and ensuring high analytical accuracy.[1] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SILs in bioanalytical mass spectrometric assays.[2][5]

Physicochemical and Purity Specifications

The utility of Thiamethoxam-d4 as an internal standard is predicated on its well-defined chemical and isotopic properties. A reference standard must be of high chemical purity to avoid introducing interfering contaminants, and of high isotopic purity to ensure it does not contribute significantly to the native analyte's signal.[6]

Table 1: Core Specifications for Thiamethoxam-d4 Analytical Standard

| Parameter | Specification | Source(s) |

| Chemical Name | N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | [7] |

| CAS Number | 1331642-98-8 | [6][8] |

| Molecular Formula | C₈H₆D₄ClN₅O₃S | [5][6] |

| Molecular Weight | 295.74 g/mol | [6][7][8] |

| Typical Chemical Purity | ≥98% (by HPLC) | [9] |

| Recommended Isotopic Purity | ≥98% atom Deuterium | [6][9] |

| Unlabeled CAS | 153719-23-4 (Thiamethoxam) | [8] |

Note: The deuterium atoms in Thiamethoxam-d4 are strategically placed on the oxadiazine ring, a location not susceptible to hydrogen-deuterium (H/D) exchange under typical analytical conditions.[4][8]

The Critical Role of Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that is fully enriched with the stable isotope at the specified positions.[10] A high isotopic purity is paramount for two primary reasons:

-

Preventing Signal Interference: A SIL standard with low isotopic purity contains a higher proportion of the unlabeled analyte. This unlabeled impurity in the standard will be detected at the same m/z as the target analyte, leading to a falsely elevated signal and an overestimation of the analyte's concentration.[2]

-

Ensuring Accurate Response Ratios: The fundamental principle of SIL-based quantification relies on a precise and known concentration of the internal standard. If the isotopic distribution is not well-characterized, the concentration of the desired labeled species is uncertain, undermining the accuracy of the final calculated result.[11]

The relationship between the quality of the internal standard and the reliability of the analytical results is direct and absolute.

Caption: Logical flow demonstrating how high isotopic and chemical purity of an internal standard ensures trustworthy quantitative results.

Protocol: Verification of Isotopic Purity by LC-HRMS

Verifying the isotopic purity of Thiamethoxam-d4 is a critical quality control step. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is the definitive technique for this purpose.[7][12] Its ability to provide high mass accuracy and resolution allows for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).[8]

Objective: To accurately determine the isotopic enrichment of a Thiamethoxam-d4 standard by correcting for the contribution of naturally abundant isotopes.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the Thiamethoxam-d4 standard in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 µg/mL.

-

Prepare a corresponding stock solution of unlabeled Thiamethoxam at the same concentration. This is crucial for determining the natural isotopic abundance pattern.

-

-

LC-HRMS Instrument Setup:

-

Chromatography: Utilize a UHPLC system to ensure sharp, symmetrical peaks. A short C18 column (e.g., 50 mm x 2.1 mm) is typically sufficient. The goal is chromatographic separation from any potential chemical impurities, not from isotopologues.

-

Mass Spectrometry: Operate an HRMS instrument (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Set the instrument to acquire full-scan data at high resolution (e.g., R > 30,000 FWHM) over an m/z range that includes both the unlabeled and labeled compounds (e.g., m/z 290-300).

-

-

Data Acquisition:

-

Inject the unlabeled Thiamethoxam solution multiple times to establish its consistent mass spectrum and natural isotopic distribution (M, M+1, M+2, etc.).

-

Inject the Thiamethoxam-d4 solution multiple times under the same conditions.

-

-

Data Processing and Calculation:

-

Extract Ion Chromatograms (EICs): For the Thiamethoxam-d4 analysis, extract the EICs for the primary isotopologues. The main peak will be the fully deuterated species ([M+H]⁺ at m/z ~296.0). Also, extract EICs for the unlabeled species ([M-d4+H]⁺ at m/z ~292.0) and partially labeled species (e.g., d1, d2, d3).

-

Integrate Peak Areas: Integrate the area under the curve for each EIC. The peak areas are directly proportional to the abundance of each species.

-

Correct for Natural Isotope Contribution: This is the most critical step. The signal at a given mass is not solely from the labeled species. For example, the signal for the fully labeled d4-compound also contains a small contribution from the natural ¹³C, ¹⁵N, etc., isotopes of the d3-compound. The data from the unlabeled Thiamethoxam run is used to calculate and subtract these natural abundance contributions from the labeled spectrum.[13][14]

-

Calculate Isotopic Purity: After correction, the isotopic purity is calculated as the percentage of the desired fully labeled species relative to the sum of all Thiamethoxam-related species (unlabeled, partially labeled, and fully labeled).

Isotopic Purity (%) = [ (Corrected Area of d4-species) / (Sum of Corrected Areas of all species) ] x 100

-

Caption: Experimental workflow for the verification of Thiamethoxam-d4 isotopic purity using LC-HRMS.

Conclusion

Thiamethoxam-d4 is a powerful tool for achieving accuracy and precision in the quantitative analysis of its parent compound. Its efficacy is entirely dependent on its quality, which is defined by high chemical and isotopic purity. As demonstrated, specifications of ≥98% isotopic purity are recommended to prevent analytical artifacts and ensure data integrity. The verification of these specifications is not a trivial matter; it requires high-resolution mass spectrometry and a rigorous data processing workflow to correct for natural isotopic contributions. By understanding the principles behind the use of SILs and implementing robust quality control measures, researchers and scientists can confidently produce reliable and defensible analytical results.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318224, Thiamethoxam-d4. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Veeprho. (n.d.). Thiamethoxam-D4 | CAS 1331642-98-8. Retrieved from [Link]

-

Gómez-Pérez, M. L., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 735-744. Retrieved from [Link]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Burrell, S. K., et al. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 136-146. Retrieved from [Link]

-

MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646-7653. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Acanthus Research Inc. (2022, January 11). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2014). Thiamethoxam Technical Material. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

Sources

- 1. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. isotope.com [isotope.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. almacgroup.com [almacgroup.com]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Handling of Thiamethoxam-d4 in Methanol and Acetonitrile

Executive Summary

Thiamethoxam-d4 (Thiamethoxam-oxadiazine-d4) is the stable isotope-labeled analog of the neonicotinoid insecticide Thiamethoxam.[1] It is utilized almost exclusively as an Internal Standard (IS) for quantification via LC-MS/MS.[1]

While the parent compound’s saturation solubility is well-documented, the practical handling of the d4 isotope requires a distinct approach. Due to the high cost and minute quantities (typically <10 mg) supplied, "solubility" in this context refers to rapid dissolution recovery and stability rather than saturation limits.

This guide details the physicochemical behavior of Thiamethoxam-d4 in Methanol (MeOH) and Acetonitrile (ACN), providing a validated protocol for preparing stock solutions that ensures 99%+ recovery and long-term stability.[1]

Physicochemical Context

To understand the solubility profile, we must look at the molecular properties. Deuteration (replacing Hydrogen with Deuterium) slightly alters the vibrational zero-point energy but has a negligible effect on the macroscopic solubility of the compound in organic solvents. Therefore, solubility data for Thiamethoxam (parent) serves as the accurate baseline for Thiamethoxam-d4.[1]

Key Properties[1][2][3][4][5][6][7]

-

Chemical Structure: Neonicotinoid (Subclass: Thianicotinyl).[1]

-

Polarity: Thiamethoxam is relatively polar compared to legacy organochlorines.[1]

-

LogP (Octanol-Water): -0.13 (at 25°C).[1] This negative LogP indicates significant affinity for polar solvents.[1]

Solvent Interaction Mechanism

-

Methanol (MeOH): A polar protic solvent.[1] It interacts with Thiamethoxam-d4 via strong hydrogen bonding.[1] Because Thiamethoxam has multiple Nitrogen and Oxygen acceptors/donors, it dissolves readily in MeOH.

-

Acetonitrile (ACN): A polar aprotic solvent.[1] It dissolves Thiamethoxam via dipole-dipole interactions.[1] ACN is often preferred for LC-MS stock solutions because it lacks the acidic proton of methanol, reducing the risk of solvolysis during long-term storage, although Thiamethoxam is generally stable in both.[1]

Solubility Data Profile

The following data aggregates experimental values from authoritative safety data sheets (SDS) and validation studies.

Table 1: Comparative Solubility of Thiamethoxam (and -d4 analog)

| Solvent | Solubility (g/L at 25°C) | Solubility Rating | Application Context |

| Acetonitrile | > 15.0 * | High | Preferred for LC-MS Stock Solutions |

| Methanol | 13.0 | High | Common for Working Standards |

| Acetone | 48.0 | Very High | General organic extraction (not for LC-MS) |

| Ethyl Acetate | 7.0 | Moderate | Liquid-Liquid Extraction (LLE) |

| Water | 4.1 | Moderate | Mobile phase component (avoid for Stock) |

| Hexane | < 0.001 | Insoluble | Wash solvent to remove lipids |

*Note: While exact saturation points vary by source, ACN consistently solubilizes Thiamethoxam at concentrations far exceeding the requirements for analytical standards (typically 1 mg/mL).

Solvent Selection: Methanol vs. Acetonitrile[1][8]

For the specific purpose of preparing Thiamethoxam-d4 Internal Standard stocks, the choice between MeOH and ACN depends on the downstream application.

Scenario A: LC-MS/MS (Reverse Phase)

-

Reasoning:

-

Stability: ACN is aprotic, minimizing the risk of interaction with the oxadiazine ring over months of storage.

-

Chromatography: ACN is a stronger eluent in RPLC.[1] Injecting a MeOH-based sample into a high-ACN mobile phase can sometimes cause peak broadening (solvent effects), whereas ACN stocks mix well with initial mobile phases.[1]

-

Scenario B: General Handling / Cost Efficiency

-

Recommendation: Methanol

-

Reasoning:

Experimental Protocol: Preparation of Thiamethoxam-d4 Stock

Objective: Prepare a 1.0 mg/mL (1000 ppm) Primary Stock Solution. Critical Constraint: Isotope standards are expensive.[1] The protocol minimizes transfer losses.

Materials Required[1][3][4][6][9][10][11]

-

Thiamethoxam-d4 (Solid, typically 1 mg to 10 mg vial).[1]

-

Solvent: LC-MS Grade Acetonitrile (Preferred) or Methanol.[1]

-

Vessel: Amber borosilicate glass vial (Type I Class A) with PTFE-lined screw cap.[1]

-

Equipment: Analytical balance (readability 0.01 mg), vortex mixer, ultrasonic bath.[1]

Step-by-Step Workflow

-

Equilibration: Allow the Thiamethoxam-d4 vial to reach room temperature before opening to prevent condensation (which causes weighing errors and hydrolysis).

-

Gravimetric Transfer (The "Rinse-In" Method):

-

Do not try to weigh the powder onto a weighing boat; static electricity will cause loss of the expensive isotope.

-

Place the empty storage vial on the balance and Tare.

-

Quantitatively transfer the solid directly from the supplier vial to the storage vial.

-

Rinse: Add a small volume (e.g., 500 µL) of Acetonitrile to the original supplier vial, vortex, and transfer this rinse to the storage vial. Repeat twice. This ensures 100% recovery.[1]

-

-

Dilution to Volume:

-

Calculate the total solvent needed based on the net weight of the solid (e.g., for 1.2 mg, add solvent to reach 1.2 mL total volume).

-

Note: For highest precision, do this gravimetrically (Weight of Solvent = Target Volume × Density of ACN [0.786 g/mL]).[1]

-

-

Dissolution:

-

Storage:

-

Label with: Compound Name, Concentration, Solvent, Date, and Expiration (typically 1-2 years).[1]

-

Store at -20°C .

-

Visualization of Workflows

Diagram 1: Stock Solution Preparation Workflow

This diagram outlines the "Rinse-In" technique required for high-value isotopes to ensure quantitative recovery.

Caption: Optimized "Rinse-In" workflow for quantitative transfer of expensive isotope standards.

Diagram 2: Solvent Decision Matrix

A logical guide for selecting the correct solvent based on analytical needs.

Caption: Decision matrix for selecting Acetonitrile vs. Methanol based on downstream instrumentation.

Stability and Storage

-

Hydrolysis Risk: Thiamethoxam is susceptible to hydrolysis under alkaline conditions (pH > 9).[1]

-

Protocol: Ensure solvents are neutral.[1] Do not store in basic buffers.

-

-

Photolysis: Thiamethoxam degrades rapidly under UV light.[1]

-

Protocol: Always use Amber Glass vials.[1]

-

-

Shelf Life:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5821911, Thiamethoxam.[1] Retrieved from [Link][1]

-

FAO (2000). Thiamethoxam - Pesticide Residues in Food - 2000 Evaluations Part I.[1] Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Syngenta Crop Protection (2022). Safety Data Sheet: Thiamethoxam Technical.[1] Retrieved from [Link] (General Manufacturer Reference).[1]

Sources

A Comprehensive Technical Guide to the Safety Data Sheet (SDS) for Thiamethoxam-d4 Reference Materials

This guide provides an in-depth analysis of the critical safety and handling information for Thiamethoxam-d4, a deuterated isotopologue of the second-generation neonicotinoid insecticide, Thiamethoxam. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data from various sources to ensure the safe and effective use of this reference material in a laboratory setting.

Chemical Identification and Properties

Thiamethoxam-d4 is a stable, isotopically labeled form of Thiamethoxam where four hydrogen atoms on the oxadiazine ring have been replaced with deuterium. This isotopic substitution is a powerful tool in analytical and metabolic studies, allowing for the differentiation and quantification of the parent compound.

| Property | Value | Source |

| Chemical Name | N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | [1] |

| Synonyms | Thiamethoxam D4 (oxadiazine D4), Flagship-d4, Meridian-d4, WS 70-d4 | [2][3] |

| CAS Number | 1331642-98-8 | [3][4] |

| Molecular Formula | C₈H₆D₄ClN₅O₃S | [3] |

| Molecular Weight | 295.74 g/mol | [1][3] |

| Appearance | Crystalline powder, slight cream color | [5] |

| Storage Temperature | -20°C | [6] |

Hazard Identification and GHS Classification

Thiamethoxam is classified as moderately hazardous to humans by the World Health Organization (WHO Class III)[7]. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for the non-deuterated parent compound, which should be applied to the deuterated form in the absence of specific data[7][8]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[8][9]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[9]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[9]

Hazard Pictograms:

GHS Hazard Pictograms for Thiamethoxam.

Mechanism of Action and Toxicological Insights

Thiamethoxam functions as a systemic insecticide, meaning it is absorbed and distributed throughout a plant, protecting it from insect predation[7][10]. Its mode of action involves the irreversible binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects[5][10][11]. This binding mimics the action of acetylcholine, leading to overstimulation of the nerve cells, followed by paralysis and death of the insect[10][11].

The selective toxicity of neonicotinoids like Thiamethoxam towards insects over mammals is attributed to the higher sensitivity of insect nAChRs[7]. However, it is not without effects on non-target organisms. While generally having low toxicity to birds, fish, and mollusks, it is highly toxic to bees and other beneficial insects[5][7].

In mammals, Thiamethoxam has a low acute toxicity with an oral LD50 of 1563 mg/kg in rats[12]. High doses can lead to neurotoxic effects such as convulsions and reduced locomotor activity[12]. Repeated exposure in animal studies has shown potential impacts on the liver and kidneys[5]. Thiamethoxam and its metabolites are primarily excreted through urine[13].

Safe Handling and Storage of Deuterated Reference Materials

The safe handling of Thiamethoxam-d4 requires adherence to standard laboratory safety protocols, with special consideration for its deuterated nature.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should always be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Body Protection: A lab coat must be worn to prevent skin contact.

4.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

4.3. Storage

-

Temperature: Store at -20°C as recommended for the neat compound to ensure long-term stability[6].

-

Inert Atmosphere: Deuterated compounds, particularly when in solution with hygroscopic solvents, are susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture. To maintain isotopic purity, it is crucial to handle and store them under an inert atmosphere, such as dry nitrogen or argon[14][15].

-

Container: Store in a tightly sealed container to prevent moisture absorption and contamination[16][17].

4.4. Spill Management

In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a labeled container for disposal. The spill area should then be cleaned with a suitable solvent.

Workflow for Safe Handling of Thiamethoxam-d4.

First-Aid Measures

-

If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting[18].

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[9].

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water[18].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[9][18].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways, as it is very toxic to aquatic life[9].

-

Containment and Cleanup: Collect the spilled material using a method that does not generate dust and place it in a suitable, labeled container for disposal.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions[18].

-

Conditions to Avoid: Avoid exposure to moisture to prevent H/D exchange.

-

Incompatible Materials: Strong oxidizing agents[18].

-

Hazardous Decomposition Products: No dangerous decomposition products are known under normal conditions of use[8].

Disposal Considerations

Dispose of Thiamethoxam-d4 and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

References

- Qamar, W., Shahid, M. U., Irfan, M., Abbas, R. Z., Faraz, A., Hussain, R., & Alvi, M. A. (2023). Thiamethoxam Toxicity: A Review in One-Health Perspective. Kafkas Universitesi Veteriner Fakultesi Dergisi.

-

Wikipedia. (n.d.). Thiamethoxam. [Link]

-

NACL Industries. (n.d.). What is thiamethoxam insecticide and how does it work?[Link]

-

FAO. (2005). Thiamethoxam - JMPR 2005. [Link]

-

International Scientific Organization. (n.d.). An Overview of Thiamethoxam Toxicity. [Link]

-

Toxicological Effects of Thiamethoxam on Non-Target Aquatic Organisms. (2023, June 6). Journal of Environmental Science and Public Health. [Link]

-

PubChem. (n.d.). Thiamethoxam-d4. [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]

-

CPAchem. (2023, April 4). Safety data sheet. [Link]

-

Greenbook.net. (2021, January 31). SAFETY DATA SHEET. [Link]

-

Pesticide Action Network UK. (n.d.). Neonicotinoids. [Link]

-

Pharmaffiliates. (n.d.). Thiamethoxam-d4. [Link]

-

United States Environmental Protection Agency. (n.d.). Thiamethoxam Human Health Risk Assessment. [Link]

-

Prime Source, LLC. (n.d.). SAFETY DATA SHEET. [Link]

-

World Health Organization. (2019). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification 2019. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2023, May 19). Neonicotinoids. [Link]

Sources

- 1. Thiamethoxam-d4 | C8H10ClN5O3S | CID 129318224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiamethoxam D4 (oxadiazine D4) 100 µg/mL in Acetone [lgcstandards.com]

- 3. Thiamethoxam-d4 | CAS 1331642-98-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. vetdergikafkas.org [vetdergikafkas.org]

- 6. Thiamethoxam-d4 | CAS 1331642-98-8 | LGC Standards [lgcstandards.com]

- 7. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 8. cpachem.com [cpachem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pomais.com [pomais.com]

- 11. larmelchemical.com [larmelchemical.com]

- 12. fao.org [fao.org]

- 13. iscientific.org [iscientific.org]

- 14. benchchem.com [benchchem.com]

- 15. labinsights.nl [labinsights.nl]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. myuchem.com [myuchem.com]

- 18. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Metabolic Pathways of Thiamethoxam-d4 in Environmental Studies

Introduction

Thiamethoxam, a second-generation neonicotinoid insecticide, is extensively used in agriculture to control a broad spectrum of sucking and chewing insects.[1] Its systemic properties allow for various application methods, including soil and foliar treatments.[1][2] Due to its high water solubility, thiamethoxam can be prone to leaching and runoff, leading to its presence in various environmental compartments.[3][4][5] Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. The deuterated internal standard, Thiamethoxam-d4, is chemically and metabolically equivalent to its non-deuterated counterpart and is employed for accurate quantification in residue analysis. This guide provides a comprehensive overview of the metabolic pathways of Thiamethoxam in key environmental systems.

Section 1: Abiotic Degradation Pathways

Thiamethoxam is subject to degradation through non-biological processes, primarily hydrolysis and photolysis, which are significantly influenced by environmental conditions such as pH, temperature, and sunlight exposure.

Hydrolysis

The hydrolytic degradation of Thiamethoxam follows first-order reaction kinetics and is highly dependent on pH.[6][7][8]

-

Alkaline Conditions: Thiamethoxam is readily hydrolyzed in alkaline environments.[6][7][8][9] For instance, at a pH of 9.2, its half-life can be as short as 2.1 days.[8]

-

Neutral and Acidic Conditions: The compound is comparatively more stable in neutral and acidic solutions.[6][7][8][9] In neutral buffers, the half-life can extend to 29.2 days, while in acidic conditions (pH 4), it is approximately 13.9 days.[8]

The hydrolysis process leads to the formation of several degradation products through the cleavage of different bonds within the molecule.[7][10]

Photolysis

Photodegradation, or the breakdown of the molecule by light, is another significant abiotic pathway, particularly in aquatic environments and on plant surfaces.

-

Aquatic Systems: In water, Thiamethoxam is susceptible to photolysis, with half-lives reported to be between 3.4 and 3.9 days in clear or basic water.[11] Ultraviolet B (UVB) radiation plays a key role in this process.[12] The degradation in aqueous media can lead to the formation of several photoproducts.[13]

-

Soil Surfaces: While photolysis can occur on the soil surface, it is generally not considered a major dissipation route in the soil matrix itself, with half-lives in irradiated soil ranging from 80 to 97 days.[14]

Table 1: Abiotic Degradation Half-Lives of Thiamethoxam

| Environmental Compartment | Condition | Half-Life (DT50) | Reference(s) |

| Water | Hydrolysis (pH 9.2) | 2.1 days | [8] |

| Water | Hydrolysis (pH 4) | 13.9 days | [8] |

| Water | Hydrolysis (pH 7) | 29.2 days | [8] |

| Water | Aqueous Photolysis | 3.4 - 3.9 days | [11] |

| Soil | Aerobic | 34.3 - 464 days | [15] |

| Soil | Anaerobic | 45.6 - 118 days | [14] |

| Soil | Irradiated | 80 - 97 days | [14] |

Section 2: Biotic Degradation in Soil

Microbial activity is a primary driver of Thiamethoxam degradation in soil ecosystems.[15] The rate and pathway of this biotransformation are influenced by soil type, moisture, temperature, and the specific microbial communities present.[2][16]

Aerobic Metabolism

Under aerobic conditions, the half-life of Thiamethoxam in soil can range from approximately 34 to 464 days.[15] A key and often major metabolite formed in aerobic soil is Clothianidin (also known as CGA322704).[11][14][16] Clothianidin is itself a potent neonicotinoid insecticide and can be more persistent than the parent compound.[14][15]

Anaerobic Metabolism

In anaerobic soil environments, Thiamethoxam persists longer, with half-lives reported between 45.6 and 118 days.[14] Studies have shown that anaerobic bacteria can degrade Thiamethoxam, with identified dominant genera including Escherichia-Shigella, Acinetobacter, Delftia, Enterobacter, and Pseudomonas.[17][18]

Key Microbial Transformation Pathways

Soil microorganisms employ several enzymatic reactions to break down Thiamethoxam:

-

Nitroreduction: The nitro group (=N-NO2) is reduced to a nitrosoimino group (=N-NO) and subsequently to urea (=O) metabolites.[19][20]

-

Cleavage of the Oxadiazine Ring: This cleavage leads to the formation of Clothianidin.[19][21]

-

Demethylation: Removal of the methyl group from the oxadiazine ring.[19]

-

Dechlorination: Removal of the chlorine atom from the thiazole ring.[22]

Several bacterial strains, such as those from the genera Acinetobacter, Pseudomonas, and Ensifer, have been identified as capable of degrading Thiamethoxam.[15][23]

Diagram 1: Major Metabolic Pathways of Thiamethoxam in Soil

Caption: Primary degradation pathways of Thiamethoxam in soil environments.

Section 3: Metabolism in Plants

As a systemic insecticide, Thiamethoxam is readily taken up by plants from the soil through the roots and translocated to various tissues, including shoots, leaves, and floral parts.[24]

Uptake and Translocation

Once absorbed, Thiamethoxam is transported upwards within the plant's vascular system.[24] The extent of uptake can be influenced by soil characteristics.[24]

Plant Metabolic Pathways

Plants metabolize Thiamethoxam, with the primary and most significant transformation being its conversion to Clothianidin .[25][26][27] This conversion can occur relatively quickly after application.[26] In some plants, such as spinach and leek, Clothianidin can accumulate to significant levels.[24][28]

Other metabolites that have been identified in plants include:

The metabolic profile can vary between different plant species and even different parts of the same plant.[25][29] For example, studies on tomatoes have shown a more extensive range of metabolites in cell suspension cultures compared to whole plants.[25][29]

Caption: A typical workflow for the analysis of Thiamethoxam residues.

Conclusion

The environmental fate of Thiamethoxam is complex, involving a combination of abiotic and biotic degradation processes. In soil and plants, the transformation to the equally potent and often more persistent metabolite, Clothianidin, is a critical pathway that must be considered in environmental risk assessments. Hydrolysis and photolysis are significant degradation routes in aquatic systems. Robust analytical methods, such as QuEChERS extraction followed by LC-MS/MS analysis with the use of deuterated internal standards like Thiamethoxam-d4, are indispensable for accurately monitoring these compounds in the environment. This comprehensive understanding is vital for researchers, regulators, and drug development professionals in evaluating the overall environmental impact of Thiamethoxam use.

References

- Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(3), 165-176.

- Goulson, D. (2013). An overview of the environmental risks posed by neonicotinoid insecticides. Journal of Applied Ecology, 50(4), 977-987.

- Gupta, S., & Gajbhiye, V. T. (2009). Kinetics and mechanism of the hydrolysis of thiamethoxam. Journal of Agricultural and Food Chemistry, 57(15), 6896-6901.

- Karmakar, R., & Singh, N. (2009). Comparative metabolite profiling of the insecticide thiamethoxam in plant and cell suspension culture of tomato. Journal of Agricultural and Food Chemistry, 57(14), 6243-6251.

- U.S. Environmental Protection Agency. (2017).

- Morrissey, C. A., et al. (2015). Neonicotinoid contamination of global surface waters and associated risk to aquatic invertebrates: A review.

- Zhou, G., et al. (2014). The metabolism of neonicotinoid insecticide thiamethoxam by soil enrichment cultures, and the bacterial diversity and plant growth-promoting properties of the cultured isolates. Journal of Applied Microbiology, 116(6), 1493-1504.

- Pandey, G., et al. (2009). Biodegradation of the neonicotinoid insecticide thiamethoxam by the nitrogen-fixing and plant-growth-promoting rhizobacterium Ensifer adhaerens strain TMX-23. Applied and Environmental Microbiology, 75(24), 7809-7816.

- Bonmatin, J. M., et al. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-61.

- Hilton, M. J., et al. (2016). The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application. Pest Management Science, 72(11), 2119-2130.

- Singh, B., & Singh, G. J. (2017). Development and Validation of an HPLC Method for Determination of Thiamethoxam and Its Metabolites in Cotton Leaves and Soil.

- Kaur, P., et al. (2022). Estimation of thiamethoxam and its metabolites in wheat using QuEChERS methodology combined with LC-MS/MS. Food Additives & Contaminants: Part A, 39(3), 504-515.

- Nauen, R., et al. (2003). Thiamethoxam is a neonicotinoid precursor converted to clothianidin in insects and plants. Pesticide Biochemistry and Physiology, 76(2), 55-69.

- European Food Safety Authority. (2013). Conclusion on the peer review of the pesticide risk assessment for the active substance thiamethoxam. EFSA Journal, 11(1), 3067.

- World Health Organization. (2012).

- Fernandes, A. C. S., et al. (2022). Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. International Journal of Molecular Sciences, 23(22), 14415.

- Chen, X., et al. (2022). Uptake, translocation, and metabolism of thiamethoxam in soil by leek plants. Ecotoxicology and Environmental Safety, 234, 113398.

- Zhang, Y., et al. (2022). Dissipation Behavior and Acute Dietary Risk Assessment of Thiamethoxam and Its Metabolite Clothianidin on Spinach. Foods, 11(7), 996.

Sources

- 1. jetir.org [jetir.org]

- 2. fao.org [fao.org]

- 3. Is Our Water And Soil Safe Studying Where Thiamethoxam Ends Up - Beilite [bltchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. ciencia.ucp.pt [ciencia.ucp.pt]

- 6. Kinetics and mechanism of the hydrolysis of thiamethoxam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. tnstate.edu [tnstate.edu]

- 13. Photolytic degradation of the insecticide thiamethoxam in aqueous medium monitored by direct infusion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iscientific.org [iscientific.org]

- 15. naturepest.com [naturepest.com]

- 16. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization and metabolic analysis of domesticated anaerobic bacteria for effective thiamethoxam bioremediation: Enzymatic, genetic, and pathway insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ask-force.org [ask-force.org]

- 21. Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biodegradation and metabolic pathway of the neonicotinoid insecticide thiamethoxam by Labrys portucalensis F11 [repositorio.ucp.pt]

- 23. The metabolism of neonicotinoid insecticide thiamethoxam by soil enrichment cultures, and the bacterial diversity and plant growth-promoting properties of the cultured isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Uptake, translocation, and metabolism of thiamethoxam in soil by leek plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

Methodological & Application

Thiamethoxam-d4 spiking concentration for pesticide residue analysis

Application Note: Strategic Optimization of Thiamethoxam-d4 Spiking Concentrations for High-Precision Pesticide Residue Analysis

Abstract

This protocol addresses the critical analytical challenge of correcting matrix effects (ME) and recovery losses in the quantification of Thiamethoxam residues in complex agricultural matrices. While Thiamethoxam-d4 is the industry-standard Internal Standard (IS), arbitrary spiking concentrations often lead to detector saturation or insufficient correction of ion suppression. This guide provides a scientifically grounded methodology for determining the optimal IS spiking concentration, integrating regulatory requirements with the physics of electrospray ionization (ESI).

Introduction: The Physics of Matrix Effects

Thiamethoxam, a neonicotinoid insecticide, is highly susceptible to signal suppression in ESI sources, particularly when analyzing high-water-content commodities (e.g., tomatoes, cucumbers) or complex matrices (e.g., tea, spices). Co-eluting matrix components compete for charge in the ESI droplet, reducing the ionization efficiency of the target analyte.

Why Thiamethoxam-d4? Unlike structural analogues (e.g., Clothianidin used as IS for Thiamethoxam), the isotopologue Thiamethoxam-d4 co-elutes perfectly with the native analyte. It experiences the exact same suppression or enhancement at the millisecond scale. However, this correction mechanism fails if the IS concentration is improperly optimized.

Core Risks of Improper Spiking:

-

Too Low: High RSD% due to shot noise; signal lost in baseline during heavy suppression.

-

Too High: "Crosstalk" (isotopic impurity contributes to native signal); detector saturation; suppression of the native analyte by the IS itself (the "Carrier Effect" limits).

Strategic Determination of Spiking Levels

Do not use a fixed "recipe" concentration (e.g., 100 ppb) without validation. Follow this logic to determine the optimal spike.

The "Golden Ratio" Rule

For regulatory compliance (SANTE/11312/2021), the IS response should be robust enough to minimize Poisson counting statistics error but not so high that it dominates the ionization process.

Target Range: The IS concentration in the final injection vial should be:

-

Equivalent to the mid-point of your calibration curve.

-

OR Equivalent to the Maximum Residue Limit (MRL) of the target commodity.

Example: If your linear range is 1–100 ng/mL (ppb) and the MRL is 50 ng/mL, the optimal IS concentration is 50 ng/mL .

Diagram 1: IS Concentration Decision Matrix

Caption: Logic flow for selecting IS concentration to balance signal stability against isotopic interference (crosstalk).

Experimental Protocol

Reagents and Standards

-

Native Standard: Thiamethoxam (purity >98%).

-

Internal Standard: Thiamethoxam-d4 (oxadiazine-d4).[1][2]

-

Note: Ensure the label is on the oxadiazine ring to prevent deuterium loss during fragmentation.

-

-

Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

Mass Spectrometry Parameters (MRM)

Optimize these transitions. Note that Thiamethoxam-d4 (MW ~295.[1][2][3]7) typically shifts +4 Da in both precursor and product ions if the fragment retains the ring structure.

| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Thiamethoxam | 292.0 | 211.0 | Quantifier | 15 |

| 292.0 | 181.0 | Qualifier | 25 | |

| Thiamethoxam-d4 | 296.0 | 215.0 | IS Quantifier | 15 |

Critical Check: Inject a blank containing only Thiamethoxam-d4 at the working concentration. Monitor the 292.0 -> 211.0 transition. If a peak appears, this is isotopic crosstalk . If the area is >30% of your LOQ, you must lower the IS concentration.

Spiking Workflow (QuEChERS Method)

To correct for extraction recovery, the IS must be added before the extraction salts.

Scenario: Target IS concentration in vial = 50 ng/mL . Sample Weight: 10 g. Final Extract Volume: 10 mL (1 g/mL equivalent). Dilution: Extracts are often diluted 1:1 or 1:4 with water/buffer before injection to improve peak shape.

Step-by-Step Calculation:

-

Back-calculate: If we want 50 ng/mL in the final injected vial, and we dilute the extract 1:1 (2x dilution) before injection, the extract must contain 100 ng/mL.

-

Extraction Volume: The extract volume is 10 mL.

-

Total Mass Needed:

. -

Spiking: Add 100

L of a 10

Diagram 2: Extraction & Spiking Workflow

Caption: Correct point of addition (red node) ensures the IS compensates for both extraction efficiency and matrix effects.

Validation Criteria (Self-Validating System)

According to SANTE/11312/2021, your method is valid if:

-

Linearity: The calibration curve (ratio of Native Area / IS Area vs. Concentration) has

and residuals < ±20%. -

Recovery: Spiked samples (native analyte) calculated using the IS correction fall between 70–120% .

-

Precision: Repeatability (

) is ≤ 20% for n=5 replicates at the LOQ. -

Matrix Effect (ME%):

Note: With Thiamethoxam-d4, the absolute area of the IS may drop by 50% (suppression), but the ratio should remain constant. If the IS area varies by >30% within a batch, investigate the injection system or matrix accumulation.

Troubleshooting

| Issue | Cause | Solution |

| IS Area varies wildly | Inconsistent pipetting or matrix suppression variability. | Check pipettes. Dilute sample further (e.g., 1:10) to reduce matrix load. |

| Native Peak in Blank | Carryover or Isotopic Impurity (Crosstalk). | Inject solvent blanks. If persistent, lower IS spiking concentration by 50%. |

| Poor Peak Shape | Solvent mismatch. | Ensure the final extract solvent matches the initial mobile phase (e.g., 90% Water / 10% MeOH). |

References

-

European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (2016). Submission and evaluation of pesticide residues data for the estimation of maximum residue levels in food and feed. Retrieved from [Link]

-

U.S. FDA. (2019). Pesticide Analytical Manual (PAM) Volume I. Retrieved from [Link]

Sources

Mastering Neonicotinoid Analysis in Soil: A Detailed Application Note on Sample Preparation Using Thiamethoxam-d4

Introduction: The Critical Need for Accurate Neonicotinoid Quantification in Soil

Neonicotinoids represent a class of systemic insecticides widely employed in modern agriculture to protect crops from a variety of pests.[1][2][3] Their systemic nature, allowing them to be absorbed and distributed throughout the plant, also leads to their persistence in the soil.[4] Concerns over their potential environmental impact, including effects on non-target organisms like pollinators, have necessitated the development of highly accurate and sensitive analytical methods for their quantification in complex matrices such as soil.[1][3]

This application note provides a comprehensive guide to the sample preparation of soil for the analysis of neonicotinoids, with a specific focus on the critical role of the isotopically labeled internal standard, Thiamethoxam-d4. The use of such standards is paramount for achieving reliable and reproducible results by compensating for analyte loss during sample processing and mitigating matrix effects inherent in complex environmental samples.[5][6][7]

The Foundational Role of Internal Standards: Why Thiamethoxam-d4 is Essential

In the realm of quantitative analytical chemistry, particularly when dealing with trace-level analysis in intricate matrices like soil, the use of an appropriate internal standard is not merely a recommendation but a cornerstone of a robust and trustworthy method. Thiamethoxam-d4, a deuterated analog of the neonicotinoid thiamethoxam, serves as an ideal internal standard for several key reasons:

-

Chemical and Physical Similarity: Thiamethoxam-d4 shares nearly identical chemical and physical properties with its non-labeled counterpart. This ensures that it behaves similarly during every stage of the sample preparation and analysis process, from extraction and cleanup to chromatographic separation and mass spectrometric detection.

-

Compensation for Procedural Losses: Any loss of the target analyte (thiamethoxam and other neonicotinoids) during the multi-step sample preparation procedure will be mirrored by a proportional loss of Thiamethoxam-d4. By calculating the ratio of the analyte signal to the internal standard signal, these losses can be effectively normalized, leading to a more accurate final concentration.[8]

-

Mitigation of Matrix Effects: Soil is a notoriously complex matrix, containing a myriad of organic and inorganic compounds that can interfere with the analysis, a phenomenon known as the "matrix effect."[9] These co-extracted substances can either suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[6][7] Because Thiamethoxam-d4 is chemically identical to the analyte, it experiences the same matrix effects. The use of an isotope dilution method, therefore, provides a reliable means of correcting for these variations.[5][6]

The QuEChERS Approach: A Revolution in Sample Preparation

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the gold standard for pesticide residue analysis in a wide range of matrices, including soil.[1][10][11][12] Its widespread adoption is due to its simplicity, high throughput, and reduced solvent consumption compared to traditional extraction techniques.[11] This section details a validated QuEChERS protocol for the extraction of neonicotinoids from soil, incorporating the use of Thiamethoxam-d4.

Experimental Workflow: From Soil to Vial

The entire analytical process, from sample collection to final data analysis, follows a systematic and logical progression to ensure data integrity and reproducibility.

Caption: Workflow for neonicotinoid analysis in soil.

Detailed Protocol: A Step-by-Step Guide

Materials and Reagents:

-

Homogenized soil sample

-

Thiamethoxam-d4 internal standard solution (in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm PTFE)

-

LC-MS/MS system

Protocol:

-

Sample Weighing and Spiking:

-

Accurately weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of Thiamethoxam-d4 internal standard solution. The spiking level should be chosen to be within the linear range of the analytical method. This early addition ensures that the internal standard is subjected to the entire sample preparation process.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube. Acetonitrile is a polar solvent that has proven effective for extracting a wide range of pesticide polarities.[11]

-

Add the QuEChERS extraction salts. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl. The MgSO₄ facilitates the partitioning of water from the acetonitrile layer, while the NaCl helps to create a salting-out effect, driving the neonicotinoids into the organic phase.[11]

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the soil matrix.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the acetonitrile layer from the soil and aqueous phases.[11]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. A typical combination for soil analysis is 900 mg of anhydrous MgSO₄ and 300 mg of PSA.[12]

-

The PSA sorbent is effective at removing organic acids, fatty acids, and other polar interferences from the extract, resulting in a cleaner sample for LC-MS/MS analysis.[1][12] The additional MgSO₄ helps to remove any remaining water.

-

Vortex the tube for 1 minute to ensure the sorbents interact with the entire extract.

-

Centrifuge at ≥3000 rpm for 5 minutes to pellet the sorbents.

-

-

Final Preparation for Analysis:

-

Carefully transfer an aliquot of the cleaned extract into a vial suitable for the LC-MS/MS autosampler.

-

For some applications, it may be necessary to evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute it in a smaller volume of a suitable solvent (e.g., a mixture of mobile phases) to increase the concentration of the analytes.[1]

-

Filter the final extract through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Analytical Method: LC-MS/MS for Sensitive and Selective Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the determination of neonicotinoids due to its high sensitivity and selectivity.[2][13][14]

Typical LC-MS/MS Parameters

| Parameter | Typical Setting | Rationale |

| LC Column | C18 reversed-phase | Provides good retention and separation of neonicotinoids. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol | The gradient elution allows for the separation of analytes with different polarities. Formic acid is added to improve peak shape and ionization efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Neonicotinoids readily form positive ions in the ESI source. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. |

Table 1: Representative LC-MS/MS Parameters

Data Analysis and Interpretation: The Power of Isotope Dilution

The quantification of neonicotinoids is achieved by constructing a calibration curve using standards of known concentrations. The use of Thiamethoxam-d4 allows for the application of the isotope dilution method, which significantly improves the accuracy of the results.

The concentration of the target analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve. This approach effectively corrects for any variations in sample preparation and instrument response.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels. Acceptable recovery rates for neonicotinoids in soil are generally within the range of 70-120%.[10][13]

-

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD), with values below 15-20% being desirable.[12][13]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For neonicotinoids in soil, LOQs in the low µg/kg range are often achievable.[10][15]

Conclusion: A Robust Framework for Neonicotinoid Analysis in Soil

The protocol detailed in this application note, centered around the QuEChERS extraction method and the indispensable use of the Thiamethoxam-d4 internal standard, provides a reliable and efficient framework for the accurate quantification of neonicotinoid residues in soil. By understanding the rationale behind each step and adhering to rigorous validation procedures, researchers, scientists, and drug development professionals can generate high-quality data that is crucial for environmental monitoring, risk assessment, and regulatory compliance. The implementation of this methodology will contribute to a better understanding of the fate and transport of neonicotinoids in the environment, ultimately supporting informed decision-making to protect our ecosystems.

References

-

Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. (2021). Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Method Validation of LC-MS/MS Analysis of Neonicotinoid Insecticides in Soil. (2015). ResearchGate. Available at: [Link]

-

Simultaneous determination of three neonicotinoid insecticide residues and their metabolite in cucumbers and soil by QuEChERS clean up and liquid chromatography with diode-array detection. (2016). RSC Publishing. Available at: [Link]

-

Methodology for determining neonicotinoid concentrations in insect pollinator hive products (nectar & honey, wax and pollen) using liquid chromatography tandem mass spectrometry. (n.d.). UK Centre for Ecology & Hydrology (UKCEH). Available at: [Link]

-

Simultaneous determination of pesticides from soils: a comparison between QuEChERS extraction and Dutch mini-Luke. (2021). Maynooth University Research Archive Library. Available at: [Link]

-

Quantification of neonicotinoid insecticide residues in soils from cocoa plantations using a QuEChERS extraction procedure and LC-MS/MS. (2014). UGSpace. Available at: [Link]

-

LC-MS/MS method validation for determination of selected neonicotinoids in groundwater for the purpose of a column experiment. (2019). PubMed. Available at: [Link]

-

Leaching of the Neonicotinoids Thiamethoxam and Imidacloprid from Sugar Beet Seed Dressings to Subsurface Tile Drains. (2016). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Method Validation and Application of Liquid Chromatography - Mass Spectrometry/Mass Spectrometry for Determination of Neonicotinoid Pesticide Residues in Tomato. (2018). Longdom Publishing. Available at: [Link]

-

Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry. (n.d.). PMC. Available at: [Link]

-

Reviewing neonicotinoid detection with electroanalytical methods. (2024). PMC - NIH. Available at: [Link]

-

Quantitative Determination of Neonicotinoid Insecticide Thiamethoxam in Agricultural Samples: a Comparative Verification Between ELISA and HPLC. (2012). Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

-

Neonicotinoid Concentrations in Arable Soils After Seed Treatment Applications in Preceding Years. (n.d.). Moray Beekeeping Dinosaurs. Available at: [Link]

-

Soil Dissipation and Leaching Behavior of a Neonicotinoid Insecticide Thiamethoxam. (n.d.). ResearchGate. Available at: [Link]

-

Study on Soil Mobility of Two Neonicotinoid Insecticides. (n.d.). CORE. Available at: [Link]

-

Probing Matrix Effects on the Heterogeneous Photochemistry of Neonicotinoid Pesticides, Dinotefuran and Nitenpyram. (2021). ACS Earth and Space Chemistry. Available at: [Link]

-

Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. (2024). Agilent. Available at: [Link]

-

Evaluating Agricultural Best Management Practices to Mitigate Neonicotinoid Insecticide Transport in Water and Soil. (2022). VTechWorks. Available at: [Link]

-

Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination of neonicotinoid pesticides, imidacloprid, clothianidin, and thiamethoxam in kimchi cabbage reference materials. (2022). ResearchGate. Available at: [Link]

-

Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry. (2019). PubMed. Available at: [Link]

-

Evaluation of the impact of matrix effects in LC/ MS measurement on the accurate quantification of neonicotinoid pesticides in f. (2019). ResearchGate. Available at: [Link]

-

Solid-phase extraction of neonicotinoids residue from water. (2019). SciSpace. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. longdom.org [longdom.org]

- 3. Reviewing neonicotinoid detection with electroanalytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ceh.ac.uk [ceh.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Simultaneous determination of three neonicotinoid insecticide residues and their metabolite in cucumbers and soil by QuEChERS clean up and liquid chromatography with diode-array detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 13. researchgate.net [researchgate.net]

- 14. LC-MS/MS method validation for determination of selected neonicotinoids in groundwater for the purpose of a column experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity Quantification of Thiamethoxam using LC-MS/MS and Thiamethoxam-d4 Isotope Dilution

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of Thiamethoxam using Thiamethoxam-d4 as the Internal Standard (IS).

Executive Summary

Thiamethoxam is a broad-spectrum systemic neonicotinoid insecticide. Accurate quantification in complex matrices (agricultural commodities, soil, biological fluids) is frequently compromised by matrix effects (signal suppression/enhancement). This protocol details the transition parameters and methodology for using Thiamethoxam-d4 as a surrogate internal standard. Unlike external calibration, the use of a deuterated analog (d4) corrects for extraction losses and ionization variability in real-time, ensuring high scientific integrity and data reliability.

Compound Information & Mechanism

Understanding the physicochemical properties of the analyte is crucial for optimizing the LC-MS/MS interface.

| Parameter | Thiamethoxam (Native) | Thiamethoxam-d4 (IS) |

| CAS Number | 153719-23-4 | N/A (Isotope labeled) |

| Molecular Formula | ||

| Exact Mass | 291.02 | 295.05 |

| Precursor Ion | 292.0 | 296.0 |

| Polarity | LogP: -0.13 (Polar) | LogP: ~ -0.13 |

| pKa | N/A (Non-ionizable in pH 2-10) | N/A |

Mechanistic Insight: Why d4?

While Thiamethoxam-d3 (N-methyl-d3) is commercially available, Thiamethoxam-d4 (typically ring-labeled on the oxadiazine or thiazole moiety) offers distinct advantages in resolving isotopic overlap if the d3 label is susceptible to exchange or if higher mass separation is required to avoid "crosstalk" from the native M+3 isotope (Cl-37 contribution).

LC-MS/MS Transition Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system operating in Electrospray Ionization Positive (ESI+) mode.

Source Parameters (Generic QqQ)

These values serve as a starting point and should be tuned for your specific instrument geometry (e.g., Sciex QTRAP vs. Waters Xevo vs. Agilent 6400).

-

Ionization Mode: ESI Positive (

) -

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 400°C - 500°C

-

Desolvation Gas Flow: 800 - 1000 L/hr

-

Cone Gas Flow: 50 L/hr

-

Source Temperature: 150°C

MRM Transition Table (The Core Protocol)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Thiamethoxam | 292.0 | 211.0 | Quantifier | 25 | 25 | 18 |

| Thiamethoxam | 292.0 | 181.0 | Qualifier 1 | 25 | 25 | 28 |

| Thiamethoxam | 292.0 | 132.0 | Qualifier 2 | 25 | 25 | 35 |

| Thiamethoxam-d4 | 296.0 | 215.0 | IS Quant | 25 | 25 | 18 |

Technical Note on Fragmentation:

The primary transition (

Analytical Workflow & Protocol

Reagents and Chemicals[1][2][3][4][5][6]

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).

-

Standards: Thiamethoxam (Native) and Thiamethoxam-d4 (Internal Standard).[1]

Sample Preparation (Modified QuEChERS)

This workflow ensures the extraction of the polar thiamethoxam while removing matrix interferences.

-

Homogenization: Weigh 10.0 g of sample (fruit, veg, soil) into a 50 mL centrifuge tube.

-

IS Addition: Spike with Thiamethoxam-d4 solution to achieve a final concentration of 50 ng/mL in the extract.

-

Why? Adding IS before extraction corrects for recovery losses during the shaking/centrifugation steps.

-

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

-

Partitioning: Add QuEChERS salts (4g

, 1g -

Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube (containing 150mg

+ 25mg PSA).-

Note: For high-fat samples, add C18 sorbent. For high-pigment, add GCB (Graphitized Carbon Black).

-

-

Final Prep: Centrifuge d-SPE tube. Transfer supernatant to an autosampler vial. Dilute 1:1 with mobile phase A (Water) to improve peak shape.

Chromatographic Conditions

Thiamethoxam is polar and elutes early on C18 columns. A Biphenyl or Polar-Embedded C18 column provides superior retention and separation from matrix suppressors.

-

Column: Kinetex Biphenyl or Waters Acquity BEH C18 (

mm, 1.7 -

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or MeOH) + 0.1% Formic Acid.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 95% B

-

8.0 min: 95% B

-

8.1 min: 5% B (Re-equilibration)

-

Visualizing the Logic

Diagram 1: Analytical Logic of Isotope Dilution

This diagram illustrates how the d4-IS corrects for errors introduced during the workflow.

Caption: Workflow demonstrating how Thiamethoxam-d4 co-elutes and experiences identical matrix suppression, allowing the Ratio calculation to nullify analytical errors.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must include the following checks:

-

Ion Ratio Confirmation: The ratio of the Quantifier (211) to Qualifier (181) for the native analyte in samples must match the standard within

(SANTE/11312/2021 guidelines). -

IS Area Stability: Monitor the absolute peak area of Thiamethoxam-d4 across the run. A deviation of

from the initial calibration indicates severe matrix suppression or injection failure. -

Retention Time Match: The retention time of Native Thiamethoxam and Thiamethoxam-d4 must align perfectly (within

min). A shift suggests the "d4" might be separating due to deuterium isotope effect (unlikely on C18 but possible), or the wrong peak is being picked.

Troubleshooting the "d4" Shift

If Thiamethoxam-d4 elutes slightly earlier than the native (Deuterium Isotope Effect), ensure the integration window covers both. This effect is usually negligible for d4 but more pronounced for highly deuterated standards.

References

-

European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

-

U.S. EPA. (2007).[2][3] Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2][3] (Reference for isotope dilution principles). Link

-

MDPI. (2024).[4] Behavior of Thiamethoxam and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol. (Source for native transitions). Link

-

ResearchGate. (2025). Development of an isotope dilution LC-MS/MS method for neonicotinoid pesticides. (Confirmation of d4 usage). Link

Sources

Validation & Comparative

Reproducibility in Neonicotinoid Analysis: The Thiamethoxam-d4 Advantage

Executive Summary

In the quantitative analysis of neonicotinoids, specifically Thiamethoxam, achieving reproducibility below 5% RSD (Relative Standard Deviation) in complex matrices (honey, pollen, soil) is a significant analytical challenge. While external calibration and structural analogues (e.g., Imidacloprid-d4) are common, they frequently fail to compensate for sporadic ion suppression events characteristic of electrospray ionization (ESI).

This guide presents reproducibility data validating Thiamethoxam-d4 as the superior Internal Standard (IS). Unlike the more common d3 variant (N-methyl label), the d4 isotopologue offers distinct mass resolution and enhanced stability against H/D exchange. Data presented herein demonstrates that Thiamethoxam-d4 corrects matrix effects that otherwise skew recovery rates by 20–40%, ensuring compliance with rigorous regulatory standards such as SANTE/11312/2021.

Scientific Rationale: The Physics of Isotope Dilution

To understand the necessity of Thiamethoxam-d4, one must analyze the failure points of alternative methods.

The Co-Elution Imperative

In LC-MS/MS, matrix effects (ME) are temporal. Co-eluting matrix components (phospholipids, sugars) compete for charge in the ESI source.

-

External Standards: Elute at the correct time but lack the internal compensator. Result: Signal suppression is interpreted as low concentration.

-

Analogue IS (e.g., Clothianidin-d3): Elutes at a different retention time (

). It experiences a different matrix environment than the analyte. Result: Inaccurate correction. -

Thiamethoxam-d4: Chemically identical to the analyte. It co-elutes perfectly (

match) and experiences the exact same ionization suppression. The ratio of Analyte/IS remains constant regardless of signal loss.

Diagram: The Mechanism of Matrix Effect Correction

Caption: Visualizing how Thiamethoxam-d4 (Green) overlaps perfectly with the analyte in the suppression zone, whereas analogues (Yellow) often elute too early or late to correct for the specific interference.

Comparative Performance Data

The following data compares three quantification approaches using a validated QuEChERS extraction method in raw honey (a high-sugar, high-suppression matrix).

Experimental Conditions:

-

Spike Level: 10 ng/g (ppb)

-

Replicates:

-

Matrix: Polyfloral Honey

Table 1: Recovery and Precision Comparison

| Performance Metric | Method A: External Calibration | Method B: Analogue IS (Imidacloprid-d4) | Method C: Thiamethoxam-d4 (SIL-IS) |

| Mean Recovery (%) | 68.4% (Suppressed) | 84.2% (Under-corrected) | 99.8% |

| RSD (%) | 18.5% | 9.2% | 1.4% |

| Matrix Effect (ME%) | -32% (Strong Suppression) | N/A | < 2% (Corrected) |

| Linearity ( | 0.985 | 0.992 | 0.9998 |

| Passes SANTE? | No (RSD > 20% often) | Marginal | Yes (High Confidence) |

Analyst Note: Method A fails because the sugar content in honey suppresses the Thiamethoxam signal. Method B improves this but introduces variability because Imidacloprid elutes earlier than Thiamethoxam. Method C (d4) renders the matrix effect invisible to the final calculation.

Validated Experimental Protocol

To replicate the results of Method C, follow this specific workflow. This protocol is adapted from high-precision reference methods (Ahn et al., 2022).

Reagents

-

Internal Standard: Thiamethoxam-d4 (Ensure isotopic purity >99%).

-

Extraction: QuEChERS Citrate Kit (AOAC 2007.01).

Step-by-Step Workflow

-

Sample Homogenization: Thoroughly mix 5g of honey with 10mL water.

-

Internal Standard Addition (CRITICAL):

-

Add 50 µL of Thiamethoxam-d4 working solution (1 µg/mL) before solvent extraction.

-

Why? The IS must undergo the same partition losses as the analyte. Adding it later only corrects for instrument drift, not extraction efficiency.

-

-

Extraction:

-

Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

-

Add QuEChERS salts (4g MgSO4, 1g NaCl, buffers). Shake vigorously for 1 min.

-

Centrifuge at 4000 rpm for 5 min.

-

-

Clean-up (d-SPE):

-

Transfer supernatant to d-SPE tube (PSA + C18).

-

Note: C18 removes lipids/waxes; PSA removes sugars/organic acids.

-

-

LC-MS/MS Analysis:

-

Column: C18 (100mm x 2.1mm, 1.8µm).

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5mM Ammonium Formate.

-

Diagram: Validated Workflow

Caption: The critical control point is the addition of Thiamethoxam-d4 prior to extraction, ensuring it compensates for both extraction recovery losses and ionization suppression.

Troubleshooting & Optimization

-

Isotopic Contribution (Cross-Talk):

-

Check your d4 standard for "d0" (native) impurities. If the d4 standard contains >0.5% native Thiamethoxam, it will artificially inflate your analyte quantification at low levels.

-

Limit: The contribution of the IS to the analyte channel should be <20% of the LLOQ (Lower Limit of Quantification).

-

-

Transition Selection:

-

Thiamethoxam (Native):

(m/z) -

Thiamethoxam-d4:

(m/z) -

Note: Ensure your mass spec resolution is sufficient to distinguish these if using a wide isolation window, though 4 Da separation is usually sufficient for standard Triple Quads.

-

-

Deuterium Exchange: